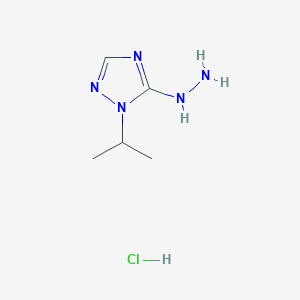![molecular formula C14H19ClFN3O B12224983 1-[1-(2-fluoroethyl)-1H-pyrazol-3-yl]-N-(4-methoxybenzyl)methanamine](/img/structure/B12224983.png)
1-[1-(2-fluoroethyl)-1H-pyrazol-3-yl]-N-(4-methoxybenzyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-(2-fluoroethyl)-1H-pyrazol-3-yl]-N-(4-methoxybenzyl)methanamine is a synthetic compound with a molecular formula of C14H19ClFN3O and a molecular weight of 299.77 g/mol . This compound is characterized by the presence of a pyrazole ring substituted with a fluoroethyl group and a methoxybenzyl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-[1-(2-fluoroethyl)-1H-pyrazol-3-yl]-N-(4-methoxybenzyl)methanamine involves several steps. One common synthetic route includes the reaction of 1-(2-fluoroethyl)-1H-pyrazole with 4-methoxybenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate . The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions. Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and safety.
Chemical Reactions Analysis
1-[1-(2-fluoroethyl)-1H-pyrazol-3-yl]-N-(4-methoxybenzyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Scientific Research Applications
1-[1-(2-fluoroethyl)-1H-pyrazol-3-yl]-N-(4-methoxybenzyl)methanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of 1-[1-(2-fluoroethyl)-1H-pyrazol-3-yl]-N-(4-methoxybenzyl)methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit specific enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
1-[1-(2-fluoroethyl)-1H-pyrazol-3-yl]-N-(4-methoxybenzyl)methanamine can be compared with other similar compounds, such as:
1-[1-(2-fluoroethyl)-1H-pyrazol-4-yl]-N-(4-methoxybenzyl)methanamine: This compound has a similar structure but with the pyrazole ring substituted at a different position.
1-[1-(2-fluoroethyl)-1H-pyrazol-5-yl]-N-(3-methoxybenzyl)methanamine: Another similar compound with variations in the substitution pattern on the pyrazole ring and the benzyl group.
These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and the resulting chemical and biological properties.
Properties
Molecular Formula |
C14H19ClFN3O |
|---|---|
Molecular Weight |
299.77 g/mol |
IUPAC Name |
N-[[1-(2-fluoroethyl)pyrazol-3-yl]methyl]-1-(4-methoxyphenyl)methanamine;hydrochloride |
InChI |
InChI=1S/C14H18FN3O.ClH/c1-19-14-4-2-12(3-5-14)10-16-11-13-6-8-18(17-13)9-7-15;/h2-6,8,16H,7,9-11H2,1H3;1H |
InChI Key |
JHJBACZMNNQQSB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CNCC2=NN(C=C2)CCF.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2,5-difluorophenyl)methyl]-1,5-dimethylpyrazol-4-amine;hydrochloride](/img/structure/B12224909.png)
![N-[(1,4-dioxan-2-yl)methyl]-N-methylpyrimidin-2-amine](/img/structure/B12224918.png)
![5-bromo-N-{[6-(morpholin-4-yl)pyridin-3-yl]methyl}pyrimidin-2-amine](/img/structure/B12224921.png)
![2-{3-[(2-furylmethyl)amino]-1H-pyrazol-1-yl}ethanol](/img/structure/B12224923.png)
![N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-methylpyrazol-4-amine;hydrochloride](/img/structure/B12224925.png)
![4-[(1-Cyclohexylazetidin-3-yl)oxy]-2-methylpyridine](/img/structure/B12224930.png)
![2-[5-(Cyclopent-3-ene-1-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5-(trifluoromethyl)pyridine](/img/structure/B12224937.png)

methanethione](/img/structure/B12224939.png)
![3-(4-Chlorophenyl)-8-(4-pyridyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]py rimidine](/img/structure/B12224948.png)
![4-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}-2-(thiomorpholine-4-carbonyl)morpholine](/img/structure/B12224951.png)
![1-isopropyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B12224952.png)
![Ethyl 3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate](/img/structure/B12224954.png)

